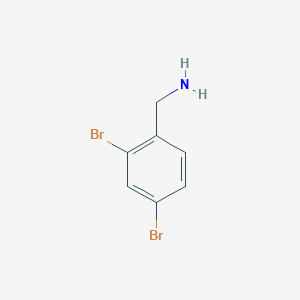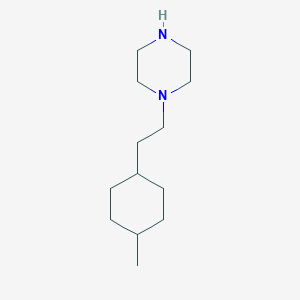
1-(2-(4-Methylcyclohexyl)ethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Methylcyclohexyl)ethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 4-methylcyclohexyl group and an ethyl chain. It has a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol .
准备方法
The synthesis of 1-(2-(4-Methylcyclohexyl)ethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .
化学反应分析
1-(2-(4-Methylcyclohexyl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
1-(2-(4-Methylcyclohexyl)ethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-(4-Methylcyclohexyl)ethyl)piperazine involves its interaction with molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
1-(2-(4-Methylcyclohexyl)ethyl)piperazine can be compared with other similar compounds, such as:
1-(2-(4-Methylphenyl)ethyl)piperazine: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-(4-Methylcyclohexyl)ethyl)pyrazine: This compound features a pyrazine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC 名称 |
1-[2-(4-methylcyclohexyl)ethyl]piperazine |
InChI |
InChI=1S/C13H26N2/c1-12-2-4-13(5-3-12)6-9-15-10-7-14-8-11-15/h12-14H,2-11H2,1H3 |
InChI 键 |
KYZZKFVKRCVINC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)CCN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




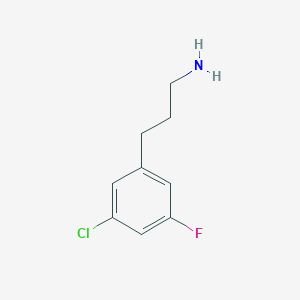
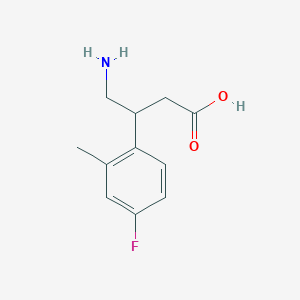
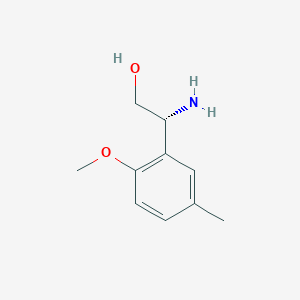
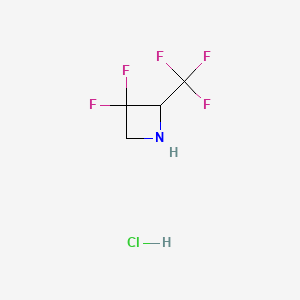
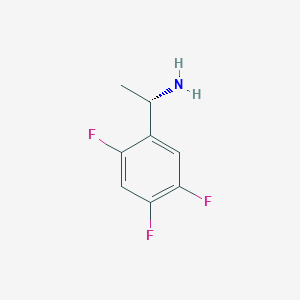
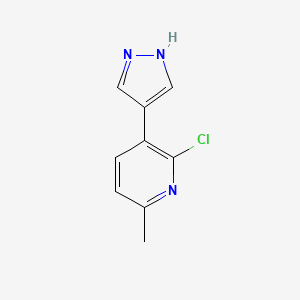
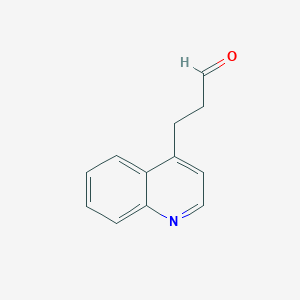
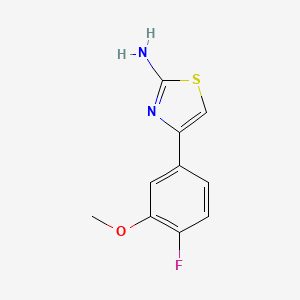
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
